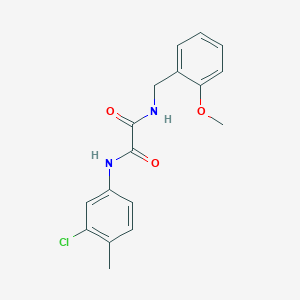
N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide, also known as CMMD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CMMD belongs to the class of compounds known as benzamides, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide has also been reported to exhibit anti-inflammatory and analgesic effects. Studies have shown that it can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide in laboratory experiments is its high purity and stability. However, one of the limitations is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide. One area of interest is the development of novel anti-cancer drugs based on the structure of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide and its potential applications in other areas of medicine, such as inflammation and pain management.
In conclusion, N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide, or N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. Its anti-cancer, anti-inflammatory, and analgesic properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-methoxybenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethylenediamine to yield N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide. The purity of the compound can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One of the main areas of research has been its anti-cancer properties. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide can induce apoptosis in cancer cells, making it a promising candidate for the development of novel anti-cancer drugs.
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-7-8-13(9-14(11)18)20-17(22)16(21)19-10-12-5-3-4-6-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIJOXUVPZYRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)
![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843521.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2843522.png)
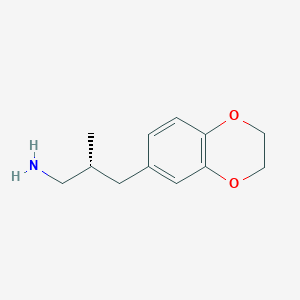
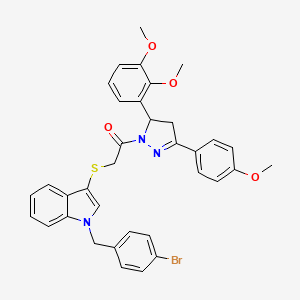
![4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2843528.png)
![7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2843529.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843532.png)
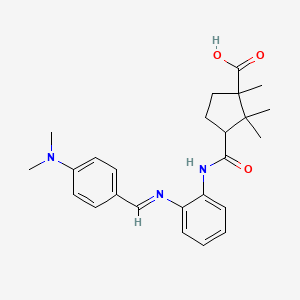
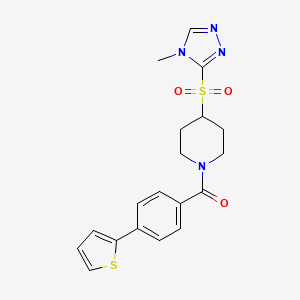
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2843539.png)